Cas no 476319-84-3 ((2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

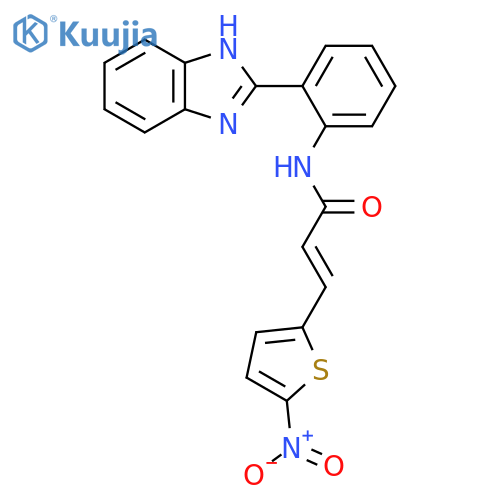

476319-84-3 structure

商品名:(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide

(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide

- (E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

- F0463-0198

- 476319-84-3

- AKOS024578099

- (2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

- (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

-

- インチ: 1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+

- InChIKey: WVJGAWBQONAZAB-PKNBQFBNSA-N

- ほほえんだ: S1C(=CC=C1/C=C/C(NC1=CC=CC=C1C1=NC2C=CC=CC=2N1)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 390.07866149g/mol

- どういたいしつりょう: 390.07866149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 611

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 132Ų

(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0463-0198-2mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-3mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-1mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-10mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-5mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-2μmol |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-4mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-10μmol |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-5μmol |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0463-0198-15mg |

(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

476319-84-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

476319-84-3 ((2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量